molecular formula C25H18N4O2 B2513624 N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1310363-55-3

N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2513624
CAS RN: 1310363-55-3
M. Wt: 406.445
InChI Key: XOXCTLAKMCIWCF-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unfortunately, there is limited information available on the description of this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of a related compound involved the refluxing of 2-hydroxy-1-naphthaldehyde and 2-pyrazinoic acid hydrazide in ethanol for 4 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, in one study, the hydroxy group was involved in an intramolecular O—H…N hydrogen bond. The naphthyl ring system and the benzene ring were approximately co-planar .


Chemical Reactions Analysis

In a study, 3-Amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles were obtained via the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .

Scientific Research Applications

DNA/Protein Interaction and Cytotoxicity Studies

N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide and similar compounds have been investigated for their interactions with biological macromolecules and cancer cells. Studies involving Ni(II) complexes of similar ligands showed that they could bind to DNA via groove, non-covalent, and electrostatic interactions. These complexes also exhibited reasonable cytotoxicities against various cell lines, indicating potential antitumor capabilities (Yu et al., 2017).

DNA Interaction and Drug Candidate Potential

Research involving Schiff base ligands derived from similar chemical structures revealed DNA binding activities, suggesting their suitability as drug candidates. This work involved the synthesis and characterization of these ligands, including docking studies to investigate their interaction with DNA (Kurt et al., 2020).

Synthesis and Chemical Properties

The compound's derivatives have been the subject of studies focusing on their synthesis and chemical properties. For instance, an efficient one-pot synthesis method was developed for derivatives of this compound, highlighting the use of inexpensive catalysts and improved yields (You et al., 2013).

Use as a Fluorescent Probe

Some derivatives of N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide have been explored as fluorescent probes, particularly for detecting cyanide ions. These probes demonstrated significant changes in their UV–vis spectrum upon interaction with specific ions, indicating potential applications in chemical sensing and live cell imaging (Singh et al., 2017).

Antioxidant and Anti-Inflammatory Properties

Compounds structurally related to N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some of these compounds demonstrated promising results in terms of inhibiting tumor necrosis factor α (TNF-α) production, suggesting potential as anti-inflammatory agents (Lacerda et al., 2012).

Mechanism of Action

Target of Action

The primary target of (E)-N’-((2-Hydroxynaphthalen-1-yl)methylene)-5-(naphthalen-2-yl)-1H-pyrazole-3-carbohydrazide, also known as SKI-I, is sphingosine kinase-1 (SphK1) . SphK1 is an enzyme that plays a crucial role in the synthesis of sphingosine-1 phosphate (S1P), a bioactive lipid mediator involved in various cellular processes such as cell growth, survival, and migration .

Mode of Action

SKI-I interacts with its target, SphK1, and inhibits its activity . This inhibition disrupts the production of S1P, leading to an accumulation of proapoptotic ceramide species . The compound induces prolonged mitosis followed by apoptotic cell death through the intrinsic apoptotic cascade . It has been suggested that c-Jun NH2-terminal kinase (JNK) and cyclin-dependent protein kinase 1 (CDK1) are critical factors required for SKI-I-induced apoptosis .

Biochemical Pathways

SKI-I affects the sphingolipid signaling pathway by inhibiting SphK1 . This leads to a decrease in S1P levels and an increase in ceramide levels . The shift in balance between these two bioactive sphingolipids can trigger apoptosis and inhibit cell proliferation . Furthermore, the compound’s action on CDK1 during prolonged mitosis leads to the phosphorylation of the prosurvival Bcl-2 family members, Bcl-2 and Bcl-xl, as well as the phosphorylation and subsequent degradation of Mcl-1 .

Pharmacokinetics

They influence how the compound is absorbed into the body, distributed to the site of action, metabolized for elimination, and finally excreted from the body .

Result of Action

The molecular and cellular effects of SKI-I’s action include the induction of apoptosis and the inhibition of cell proliferation . The compound’s interaction with SphK1 leads to a decrease in S1P levels and an increase in ceramide levels, triggering apoptosis . Additionally, SKI-I induces prolonged mitosis, leading to the phosphorylation and degradation of certain prosurvival Bcl-2 family members .

properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-15,30H,(H,27,28)(H,29,31)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXCTLAKMCIWCF-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Q & A

A: SKI-I primarily targets sphingosine kinase-1 (SPHK1), an enzyme responsible for converting sphingosine to sphingosine-1-phosphate (S1P). [] This inhibition leads to several downstream effects, including:

  • Decreased S1P levels: S1P is a bioactive lipid involved in cell growth, survival, and angiogenesis, often upregulated in cancers. [] Reducing its levels can hinder tumor progression.
  • Elevated ceramide levels: Inhibiting SPHK1 shifts the balance towards ceramide accumulation, a lipid associated with apoptosis (programmed cell death). []
  • Cell cycle arrest: Studies show SKI-I can induce a G2-M cell cycle arrest, preventing the proliferation of cancer cells. []
  • Apoptosis induction: By increasing ceramide levels and modulating downstream signaling pathways like AKT and caspase activation, SKI-I promotes apoptosis in cancer cells. [, ]

ANone: SKI-I's chemical name is N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. While its exact molecular weight and spectroscopic data are not provided in the given research papers, its structure consists of two naphthalene rings connected by a pyrazole ring, further linked to a carbohydrazide moiety. This structure is important for its interaction with SPHK1.

A: While both SKI-I and SKI-II are considered pharmacological inhibitors of SPHK1, research indicates that SKI-I exhibits greater efficacy in inhibiting S1P production and inducing apoptosis in melanoma cells. [] In animal models, SKI-I demonstrated significant tumor growth retardation, while SKI-II did not exhibit the same effect. [] This suggests potential differences in their binding affinities or mechanisms of action on SPHK1.

A: Yes, research demonstrates that SKI-I effectively inhibits melanoma growth in animal models. In these studies, SKI-I treatment resulted in a 25-40% reduction in tumor size compared to untreated controls. [] This highlights the therapeutic potential of SKI-I for cancer treatment.

ANone: While the provided research papers do not explicitly address resistance mechanisms to SKI-I, it is known that cancer cells can develop resistance to targeted therapies. This resistance may arise from various factors, including:

    ANone: The provided research highlights the preclinical data supporting SKI-I's potential as a therapeutic agent for melanoma. While the research suggests promising results in in vitro and in vivo models, it doesn't mention any clinical trials involving SKI-I. This highlights the need for further investigation in human subjects to determine its safety and efficacy in clinical settings.

    A: Research suggests that SKI-I can induce both autophagy and apoptosis in cancer cells. [] Interestingly, autophagy appears to play a role in SKI-I-mediated caspase-8 activation, a crucial step in the apoptotic cascade. [] Inhibition of autophagosome formation, a key structure in autophagy, was shown to decrease caspase-8 activation and apoptosis in response to SKI-I. [] This suggests a complex interplay between autophagy and apoptosis in SKI-I's mechanism of action.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.